

Application Note: HPLC Analysis for Purity Determination of 1,5-Isoquinolinediol

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Compound of Interest		
Compound Name:	1,5-Isoquinolinediol	
Cat. No.:	B118816	Get Quote

Introduction

1,5-Isoquinolinediol is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair and cell death pathways.[1] Its role as a neuroprotective agent and its potential in various therapeutic areas necessitates stringent quality control to ensure its purity and efficacy.[1] High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of pharmaceutical compounds. This application note details a reversed-phase HPLC (RP-HPLC) method for the quantitative determination of the purity of **1,5-Isoquinolinediol**.

Experimental Protocol

A detailed protocol for the HPLC analysis of **1,5-Isoquinolinediol** is provided below. This method is designed to separate the main compound from potential impurities.

- 1. Instrumentation and Materials:
- HPLC System: An Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a variable wavelength detector.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (analytical grade).



- Sample: 1,5-Isoquinolinediol reference standard (≥98% purity) and sample to be analyzed.
 [1]
- Sample Diluent: Dimethyl sulfoxide (DMSO).[1]
- 2. Preparation of Mobile Phase:
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile. Degas both mobile phases prior to use.

3. Chromatographic Conditions:

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase	A: 0.1% Formic acid in WaterB: 0.1% Acetonitrile
Gradient Program	0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30.1-35 min: 10% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection	UV at 254 nm
Injection Volume	10 μL
Run Time	35 minutes

- 4. Preparation of Standard and Sample Solutions:
- Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of 1,5-Isoquinolinediol reference standard and dissolve it in 100 mL of DMSO.
- Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the 1,5-Isoquinolinediol sample and dissolve it in 100 mL of DMSO.



5. Analysis Procedure:

- Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.
- Inject a blank (DMSO) to ensure the system is clean.
- Inject the standard solution in triplicate to check for system suitability (e.g., repeatability of retention time and peak area).
- Inject the sample solution in triplicate.
- After all runs are complete, wash the column with a high percentage of organic solvent (e.g., 95% Acetonitrile) to remove any strongly retained compounds.

6. Calculation of Purity:

The purity of the **1,5-Isoquinolinediol** sample is calculated based on the area percent of the main peak in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

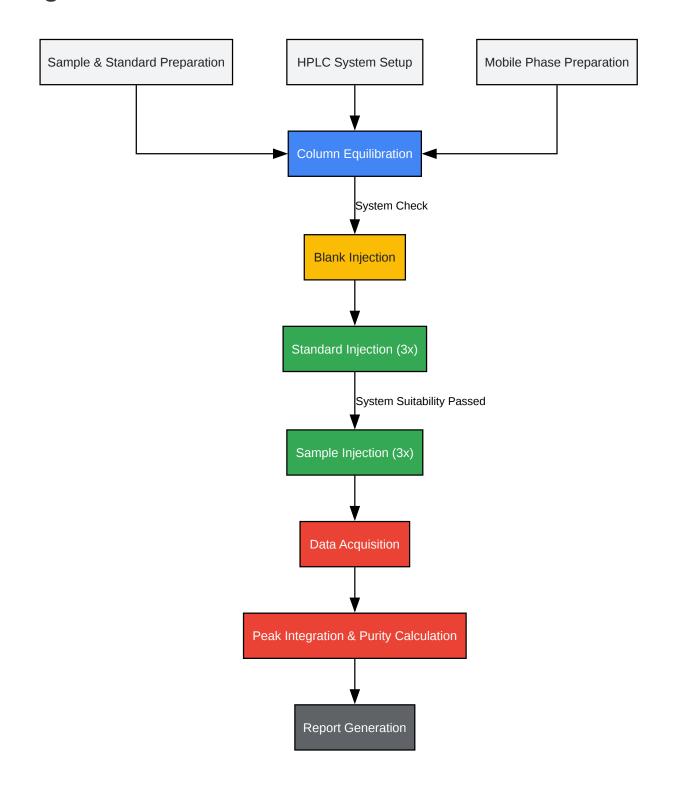
Data Presentation

The following table summarizes the expected quantitative data from the HPLC analysis of a **1,5-Isoquinolinediol** sample.

Sample ID	Retention Time (min)	Peak Area (mAU*s)	Purity (%)
Standard	15.2	1250	≥98.0
Sample Lot A	15.1	1235	99.2
Sample Lot B	15.3	1205	97.8



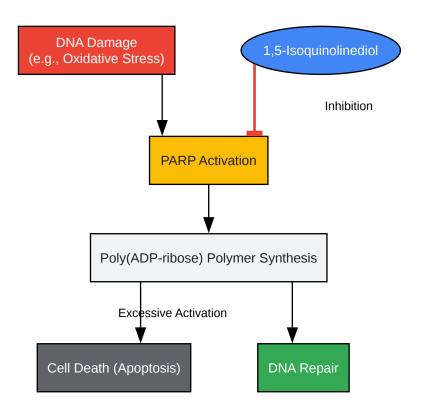
Experimental Workflow and Signaling Pathway Diagrams



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Caption: Workflow for HPLC Purity Analysis of **1,5-Isoquinolinediol**.



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Caption: Simplified Signaling Pathway of PARP Inhibition by 1,5-Isoquinolinediol.

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References

- 1. 1,5-イソキノリンジオール ≥98% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]
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